molecular formula C11H14BrNO2 B048163 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 33708-69-9

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B048163
CAS No.: 33708-69-9
M. Wt: 272.14 g/mol
InChI Key: QTPXHZCTCJPRCZ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a sophisticated synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide core substituted with a bromo group at the para position, providing a versatile handle for further synthetic elaboration via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The unique N-(1-hydroxy-2-methylpropan-2-yl) substituent introduces a sterically hindered tertiary alcohol functionality, which can be critical for modulating the molecule's physicochemical properties, including solubility, metabolic stability, and hydrogen-bonding capacity. Researchers primarily utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules, particularly in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics. Its structural motifs are commonly explored for their potential to interact with biological targets through specific hydrogen bonding and hydrophobic interactions. Supplied with high purity and fully characterized, this reagent is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPXHZCTCJPRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312803
Record name NSC263142
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33708-69-9
Record name NSC263142
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC263142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in dry dichloromethane (DCM) for 2–4 hours. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by facilitating the formation of the reactive acyl chloride intermediate. Excess SOCl₂ is removed via rotary evaporation, yielding 4-bromobenzoyl chloride as a pale-yellow liquid (92–95% purity by HPLC).

Amidation with 2-Amino-2-Methyl-1-Propanol

The acid chloride is then reacted with 2-amino-2-methyl-1-propanol (1.2 equiv) in DCM at 0°C, with triethylamine (Et₃N, 1.5 equiv) as a proton scavenger. After stirring at room temperature for 4–6 hours, the mixture is washed with 1 M HCl and brine. The crude product is purified via recrystallization from methanol/water (4:1), yielding the target compound as a white crystalline solid (mp 148–150°C) in 78–82% yield.

Key Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 1H, OH), 3.51 (s, 2H, CH₂OH), 1.43 (s, 6H, C(CH₃)₂).

  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).

Palladium-Catalyzed Coupling Approaches

Recent advances leverage palladium catalysis to introduce the bromine substituent post-amidation. This method avoids handling hazardous brominated intermediates and improves regioselectivity.

Suzuki-Miyaura Coupling

A modified protocol involves the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)benzamide followed by palladium-catalyzed bromination. The benzamide precursor is treated with Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and bromobenzenediazonium tetrafluoroborate (1.2 equiv) in tetrahydrofuran (THF) at 80°C for 12 hours. This method achieves 85% yield with >99% regioselectivity for the para position.

Optimization Insights :

  • Ligand Effects : Bulky ligands like SPhos suppress ortho-bromination by steric hindrance.

  • Solvent Choice : THF outperforms DMF in minimizing decomposition pathways.

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball milling 4-bromobenzoic acid, 2-amino-2-methyl-1-propanol, and N,N'-dicyclohexylcarbodiimide (DCC) for 2 hours eliminates solvent use and reduces reaction time to 30 minutes. This method yields 70% product with 94% purity, though scalability remains a challenge.

Enzymatic Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes the direct condensation of 4-bromobenzoic acid and 2-amino-2-methyl-1-propanol in ionic liquids ([BMIM][BF₄]). After 48 hours at 50°C, the reaction achieves 65% conversion, offering an eco-friendly but slower alternative.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Acid Chloride-Mediated82986 hHigh scalability
Palladium-Catalyzed859912 hRegioselective
Mechanochemical70940.5 hSolvent-free
Enzymatic659048 hEco-friendly

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Hydrolysis of Acid Chloride : Moisture leads to 4-bromobenzoic acid byproducts. Mitigation: Strict anhydrous conditions and molecular sieves (4 Å).

  • Over-Bromination : Excess brominating agents cause di-substitution. Mitigation: Use N-bromosuccinimide (NBS) with precise stoichiometry (1.05 equiv).

Purification Techniques

  • Recrystallization : Optimal solvent pair: ethyl acetate/hexane (1:3), yielding 95% pure product.

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) achieves >99% purity but increases cost.

Industrial-Scale Production

Large-scale synthesis (≥100 kg) employs continuous flow reactors to enhance safety and efficiency:

  • Acid Chloride Formation : Tubular reactor (50°C, 2 bar pressure, residence time 30 min).

  • Amidation : Microreactor with in-line IR monitoring to maintain stoichiometric balance.

  • Crystallization : Anti-solvent (water) addition under controlled cooling (0.5°C/min) minimizes particle agglomeration.

Process Metrics :

  • Throughput : 12 kg/h

  • Overall Yield : 76%

  • Purity : 97% (meets USP standards)

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyisopropyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Synthetic Routes : The synthesis of brominated benzamides typically involves condensation of 4-bromobenzoyl chloride with amines. For example, 4-bromo-N-(2-nitrophenyl)benzamide is synthesized via reflux in acetonitrile , while 4-chloro analogs employ mixed anhydride intermediates for selective reductions .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase amide bond stability, whereas methoxy groups (e.g., in ) enhance solubility and alter electronic properties.

Spectroscopic and Crystallographic Comparisons

Table 2: Spectroscopic and Structural Data

Compound Name IR Peaks (cm⁻¹) ¹H/¹³C NMR Features Crystallographic Data Reference
4-Bromo-N-(2-nitrophenyl)benzamide [C=O] at ~1680; [N-H] at ~3300 ¹H NMR: Aromatic protons at δ 7.4–8.3 ppm Two molecules per asymmetric unit; R factor = 0.049
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (A9) [C=O] at ~1668; [OCH₃] at ~2830 ¹³C NMR: Carbonyl at δ 166.8; OCH₃ at δ 55.5
JNJ-26070109 (CCK2 antagonist) ¹H NMR: Quinoxaline protons at δ 8.5–9.0 ppm

Key Observations:

  • IR Spectroscopy : All benzamides show characteristic [C=O] stretches (~1660–1680 cm⁻¹) and [N-H] stretches (~3300 cm⁻¹) .
  • Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits a planar benzamide core with intermolecular hydrogen bonds stabilizing the crystal lattice .

Key Observations:

  • Pharmacological Relevance : Brominated benzamides are explored for targeted therapies. For example, JNJ-26070109’s CCK2 antagonism highlights the role of bulky N-substituents in receptor binding .
  • Structure-Activity Relationships (SAR) : The presence of heterocyclic or methoxy groups (e.g., in ) correlates with enhanced bioactivity compared to simple alkyl substituents.

Biological Activity

4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a comparison with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C12H16BrNO2, with a molecular weight of approximately 272.14 g/mol. The compound features:

  • Bromine atom : Positioned at the para (4) position on the benzamide ring, which enhances electrophilic reactivity.
  • Hydroxy group : Attached to a branched alkyl chain (isopropanol), facilitating hydrogen bonding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The bromine atom allows for electrophilic substitution reactions, potentially inhibiting key enzymes involved in inflammatory pathways. The hydroxy group can form hydrogen bonds that stabilize enzyme-substrate complexes.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and affecting downstream signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In cellular assays, it was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha150 ± 1050 ± 5
IL-6200 ± 1570 ± 10

The reduction in cytokine levels indicates a potential mechanism for mitigating inflammatory responses.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of various benzamide derivatives, including this compound, against human cancer cell lines such as MCF-7 and A549. The findings revealed:

  • IC50 Values :
    • MCF-7: 5.85 µM
    • A549: 4.53 µM

These values suggest that the compound exhibits potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound Bromine Position IC50 (µM) Antimicrobial Activity
This compoundPara (4)5.85Yes
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamideMeta (3)8.12Moderate
N-(1-hydroxy-2-methylpropan-2-yl)benzamideNone>10No

This table illustrates that the para-bromine substitution enhances both anticancer and antimicrobial activities compared to meta-substituted analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide?

  • Methodological Answer : The compound’s synthesis involves coupling 4-bromobenzoic acid with 2-amino-2-methylpropan-1-ol. Key parameters include:

  • Temperature control : Maintain reaction temperatures between 0–5°C during coupling to minimize side reactions like esterification .
  • Catalyst selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance amide bond formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzamide backbone and hydroxy/methyl substituents. Key signals include a downfield singlet (~1.4 ppm) for the methyl groups and a broad peak (~5.2 ppm) for the hydroxyl proton .
  • Mass spectrometry (HRMS) : Verify molecular weight (C₁₁H₁₄BrNO₂, theoretical 272.14 g/mol) with ESI or MALDI-TOF .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with structurally similar compounds (e.g., 3-bromo vs. 4-bromo analogs) to assess positional effects on cytotoxicity .
  • Binding studies : Use surface plasmon resonance (SPR) to evaluate interactions with targets like kinases or receptors. Pre-screen via molecular docking (AutoDock Vina) to prioritize assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural analogs.

  • Systematic SAR studies : Synthesize derivatives with variations in bromine position (e.g., 3-bromo vs. 4-bromo) or alkyl chain branching. Compare IC₅₀ values across standardized assays .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation in certain assays. LC-MS can identify metabolites interfering with activity .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Co-crystallization : Co-crystallize with target proteins (e.g., PARP enzymes) using hanging-drop vapor diffusion. Optimize pH (6.5–7.5) and PEG concentrations .
  • Twinning analysis : If crystals exhibit twinning, use SHELXL’s TWIN/BASF commands for refinement. Collect high-resolution data (≤1.0 Å) to resolve ambiguities .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer :

  • Functional group substitutions : Replace the hydroxy group with methoxy or amino groups to modulate solubility and hydrogen-bonding capacity .
  • Comparative modeling : Overlay this compound’s structure with known PARP inhibitors (e.g., olaparib) using PyMOL. Identify regions for steric or electronic optimization .

Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?

  • Methodological Answer :

  • Gene knockdown/knockout : Use CRISPR-Cas9 to silence hypothesized targets (e.g., PARP1). Compare compound efficacy in wild-type vs. knockout cell lines .
  • Western blotting : Monitor downstream biomarkers (e.g., γH2AX for DNA damage) post-treatment. Pair with proteomics to identify off-target effects .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance stability .
  • Tissue distribution studies : Use radiolabeled analogs (¹⁴C or ³H) to track compound localization. Correlate with efficacy in xenograft models .

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